1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen atom at position 1 of the imidazole ring and a propan-2-ol group attached to the carbon atom at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the alkylation of imidazole with an appropriate alkyl halide, followed by the reduction of the resulting intermediate. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, facilitating the nucleophilic attack on the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Imidazole derivatives are known for their pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-1-yl)ethanol: Similar structure but with an ethanol group instead of propan-2-ol.
1-(1H-imidazol-1-yl)propan-2-ol: Lacks the ethyl group at position 1 of the imidazole ring.
2-(1H-imidazol-1-yl)ethanol: The imidazole ring is attached to the ethanol group at a different position.
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol is unique due to the presence of both an ethyl group and a propan-2-ol group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(1-ethylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-3-10-5-4-9-8(10)6-7(2)11/h4-5,7,11H,3,6H2,1-2H3 |
InChI Key |
GZPSRBHTELLVOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.